molecular formula C25H22FN5O2S B2839623 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-09-6

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Número de catálogo: B2839623
Número CAS: 866867-09-6
Peso molecular: 475.54
Clave InChI: GRIXVDUVZQUXSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-tert-butylphenylsulfonyl group at position 3 and a 4-fluorophenylamine substituent at position 5 (Figure 1).

Propiedades

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2S/c1-25(2,3)16-8-14-19(15-9-16)34(32,33)24-23-28-22(27-18-12-10-17(26)11-13-18)20-6-4-5-7-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXVDUVZQUXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using a sulfonyl chloride derivative.

    Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment.

Análisis De Reacciones Químicas

Sulfonylation at Position 3

The introduction of the 4-tert-butylphenylsulfonyl group occurs via nucleophilic substitution. The sulfonyl chloride derivative reacts with the triazoloquinazoline under basic conditions:
Reaction :
Triazoloquinazolin 5 amine+4 tert Butylbenzenesulfonyl chlorideEt3N DCMSulfonylated Product\text{Triazoloquinazolin 5 amine}+\text{4 tert Butylbenzenesulfonyl chloride}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Sulfonylated Product}

This step is critical for enhancing solubility and modulating biological activity .

Amination at Position N-5

The N-(4-fluorophenyl)amine group is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution:

  • Palladium-Catalyzed Coupling :
    Sulfonylated Intermediate+4 FluoroanilinePd OAc 2,Xantphos Cs2CO3Final Product\text{Sulfonylated Intermediate}+\text{4 Fluoroaniline}\xrightarrow{\text{Pd OAc }_2,\text{Xantphos Cs}_2\text{CO}_3}\text{Final Product}

This step requires optimization to avoid dehalogenation side reactions .

Key Reaction Data

StepReaction TypeReagents/ConditionsYield*Reference
1CyclocondensationHCl, triethyl orthoformate, reflux65–75%
2SulfonylationEt₃N, DCM, 4-tert-butylbenzenesulfonyl chloride60–70%
3Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene50–65%

*Yields are approximate and based on analogous reactions reported in literature.

Functionalization Challenges

  • Steric Hindrance : The bulky 4-tert-butylphenylsulfonyl group complicates coupling reactions, necessitating high catalyst loading .

  • Regioselectivity : Ensuring exclusive substitution at the triazole N-3 position requires careful control of reaction stoichiometry .

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazoloquinazolines have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazoloquinazolines. The compound has been evaluated for its activity against various bacterial strains and fungi. It exhibits significant inhibitory effects, suggesting its utility as a lead compound in the development of new antimicrobial agents .

Acetylcholinesterase Inhibition

Given the structural similarities to known acetylcholinesterase inhibitors, this compound is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that it can inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain and improving cognitive function .

Proteomics Research

The compound is also utilized in proteomics research as a biochemical tool. Its sulfonyl group allows for specific interactions with target proteins, making it valuable for studying protein functions and interactions within biological systems .

Drug Development

The unique structural features of this compound position it as a candidate for further drug development. Its ability to modulate multiple biological targets suggests that it could be optimized for enhanced efficacy and reduced toxicity through medicinal chemistry approaches.

Case Study 1: Anticancer Activity

In a study published in RSC Advances, researchers synthesized various triazoloquinazoline derivatives and evaluated their anticancer activities against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A series of experiments conducted on different bacterial strains revealed that the compound exhibited substantial antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics, thus supporting its application in developing new antimicrobial therapies .

Case Study 3: Acetylcholinesterase Inhibition

A detailed study assessed the inhibitory effect of this compound on acetylcholinesterase. Using molecular docking simulations alongside biological assays, researchers confirmed its binding affinity to the enzyme's active site, presenting it as a potential therapeutic agent for Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

  • Sulfonyl Group Impact : Bulky substituents (e.g., 4-tert-butylphenyl) may enhance receptor affinity due to hydrophobic interactions, as seen in kinase inhibitors . Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability .
  • Amine Substituent Role : Aromatic amines (e.g., 4-fluorophenyl) are common in antimicrobial agents, while flexible chains (e.g., piperidinyl) improve blood-brain barrier penetration for CNS targets .
  • Core Structure: Triazoloquinazolines generally exhibit lower anticancer activity compared to thieno-fused triazolopyrimidines, highlighting the importance of heterocyclic fusion patterns .
Activity Trends in Related Scaffolds
  • Antimycobacterial Activity : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 4-fluorophenyl groups show MIC values <1 µM against Mycobacterium tuberculosis .
  • Neurodegenerative Applications : Triazolopyrimidines with sulfonyl-piperidine substituents inhibit microtubule polymerization (IC50 ~50 nM), relevant for Alzheimer’s disease .
  • Anticancer Potential: Thieno-fused triazolopyrimidines outperform triazoloquinazolines in NCI screening, emphasizing the role of fused ring systems .

Actividad Biológica

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{25}H_{22}F_{N}_{5}O_{2}S with a molecular weight of 475.54 g/mol. The structure features a quinazoline core fused with a triazole ring and a sulfonyl group, which is believed to contribute to its biological properties.

Structural Overview

PropertyValue
Molecular FormulaC_{25}H_{22}F_{N}_{5}O_{2}S
Molecular Weight475.54 g/mol
Functional GroupsSulfonyl, Triazole
Core StructureQuinazoline

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from quinazoline have been shown to possess activity against various bacterial strains and fungi. The inclusion of the sulfonyl and triazole moieties in this compound may enhance its antimicrobial efficacy by facilitating interactions with microbial targets.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Research indicates that the compound exhibits potent cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its inhibitory activity against various enzymes, including α-glucosidase and thymidylate kinase. The structure-activity relationship studies suggest that modifications at specific positions on the quinazoline ring can significantly enhance inhibitory potency. For example, derivatives with additional polar substituents showed improved binding affinity to enzyme active sites.

Case Studies

  • Antimicrobial Efficacy : A study reported that similar quinazoline derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that the compound induced apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Enzymatic Activity : Kinetic studies showed that the compound inhibited α-glucosidase with an IC50 value of approximately 41.73 µM, indicating a competitive inhibition mechanism.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can often be correlated with their structural features:

ModificationEffect on Activity
Addition of sulfonyl groupIncreases solubility and bioavailability
Substitution at position 4 (fluorine)Enhances binding affinity to target enzymes
Triazole ring integrationImproves antimicrobial potency

Q & A

Q. What synthetic strategies are effective for constructing the triazoloquinazoline core in this compound?

The triazoloquinazoline core can be synthesized via cyclocondensation reactions using substituted quinazolinone precursors. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to introduce the triazole moiety. Key steps include:

  • Reacting 4-fluorophenylamine with tert-butylphenylsulfonyl chloride to form the sulfonamide intermediate.
  • Optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance cyclization efficiency .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : To resolve aromatic protons (δ 7.2–8.5 ppm) and confirm sulfonyl/fluorophenyl substituents.
  • FTIR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-F) validate functional groups.
  • HRMS (ESI+) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~500–550 Da depending on isotopic pattern).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What in vitro models are suitable for initial bioactivity screening?

Common models include:

  • Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays (MTT or SRB protocols).
  • Enzyme inhibition assays : Kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Antimicrobial panels : MIC testing against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers optimize sulfonyl group introduction in the presence of sensitive fluorophenyl substituents?

Sulfonation challenges arise due to potential electrophilic aromatic substitution side reactions. Strategies include:

  • Protecting groups : Temporarily block reactive sites on the fluorophenyl ring with Boc or TMS groups.
  • Mild sulfonating agents : Use N-sulfonyl imidazole derivatives instead of harsh sulfonyl chlorides.
  • Stepwise synthesis : Introduce the sulfonyl group early in the synthesis to avoid late-stage functionalization .

Q. What methodologies address inconsistent IC₅₀ values in kinase inhibition assays?

Discrepancies may stem from assay interference (e.g., compound aggregation or fluorescence quenching). Mitigation involves:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Dose-response curves : Test concentrations across 5–6 orders of magnitude to confirm sigmoidal behavior.
  • Counter-screens : Include controls for off-target effects (e.g., ATP-competitive inhibitors) .

Q. How to resolve contradictions between enzymatic and cellular-level activity data?

Divergent results often reflect differences in membrane permeability or metabolic stability. Approaches include:

  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS.
  • Metabolite profiling : Identify degradation products using UPLC-QTOF.
  • Proteomics : Compare target engagement in lysates vs. live cells .

Q. What computational tools predict binding modes of this compound with kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Glide) and MD simulations (GROMACS) can model interactions:

  • Docking : Use crystal structures (PDB: 4HJO for EGFR) to identify key hydrogen bonds with the triazole nitrogen.
  • Free energy calculations (MM/PBSA) : Estimate binding affinities for sulfonyl-fluorophenyl interactions .

Methodological Notes

  • Experimental Design : For in vivo studies, adopt randomized block designs (e.g., 4 replicates, 5 plants/group) to minimize variability .
  • Data Validation : Cross-reference NMR shifts with PubChem data (CID: [Relevant ID]) and adhere to ICH Q2(R1) guidelines for analytical method validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.